Cas no 2109697-04-1 (Butanoic acid, 4,4,4-trifluoro-3-(methylamino)-, methyl ester)

Butanoic acid, 4,4,4-trifluoro-3-(methylamino)-, methyl ester is a fluorinated methyl ester derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its trifluoromethyl group enhances stability and lipophilicity, making it valuable for modifying bioactive molecules. The methylamino and ester functionalities provide reactive sites for further derivatization, enabling selective transformations. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships due to its unique electronic and steric properties. High purity grades ensure reproducibility in research and industrial processes. Proper handling under inert conditions is recommended to maintain integrity, given its sensitivity to hydrolysis.
Butanoic acid, 4,4,4-trifluoro-3-(methylamino)-, methyl ester structure
2109697-04-1 structure
Product name:Butanoic acid, 4,4,4-trifluoro-3-(methylamino)-, methyl ester
CAS No:2109697-04-1
MF:C6H10F3NO2
MW:185.144312381744
CID:5895385
PubChem ID:123729088

Butanoic acid, 4,4,4-trifluoro-3-(methylamino)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 4,4,4-trifluoro-3-(methylamino)-, methyl ester
    • EN300-4938733
    • 2109697-04-1
    • Methyl 4,4,4-trifluoro-3-(methylamino)butanoate
    • JIWQNJXCWNOPBG-UHFFFAOYSA-N
    • Inchi: 1S/C6H10F3NO2/c1-10-4(6(7,8)9)3-5(11)12-2/h4,10H,3H2,1-2H3
    • InChI Key: JIWQNJXCWNOPBG-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)CC(NC)C(F)(F)F

Computed Properties

  • Exact Mass: 185.06636305g/mol
  • Monoisotopic Mass: 185.06636305g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.181±0.06 g/cm3(Predicted)
  • Boiling Point: 142.5±40.0 °C(Predicted)
  • pka: 4.03±0.70(Predicted)

Butanoic acid, 4,4,4-trifluoro-3-(methylamino)-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4938733-5.0g
methyl 4,4,4-trifluoro-3-(methylamino)butanoate
2109697-04-1 95.0%
5.0g
$3355.0 2025-03-15
Enamine
EN300-4938733-0.05g
methyl 4,4,4-trifluoro-3-(methylamino)butanoate
2109697-04-1 95.0%
0.05g
$972.0 2025-03-15
Enamine
EN300-4938733-0.25g
methyl 4,4,4-trifluoro-3-(methylamino)butanoate
2109697-04-1 95.0%
0.25g
$1065.0 2025-03-15
Enamine
EN300-4938733-2.5g
methyl 4,4,4-trifluoro-3-(methylamino)butanoate
2109697-04-1 95.0%
2.5g
$2268.0 2025-03-15
Enamine
EN300-4938733-1.0g
methyl 4,4,4-trifluoro-3-(methylamino)butanoate
2109697-04-1 95.0%
1.0g
$1157.0 2025-03-15
Enamine
EN300-4938733-10.0g
methyl 4,4,4-trifluoro-3-(methylamino)butanoate
2109697-04-1 95.0%
10.0g
$4974.0 2025-03-15
Enamine
EN300-4938733-0.5g
methyl 4,4,4-trifluoro-3-(methylamino)butanoate
2109697-04-1 95.0%
0.5g
$1111.0 2025-03-15
Enamine
EN300-4938733-0.1g
methyl 4,4,4-trifluoro-3-(methylamino)butanoate
2109697-04-1 95.0%
0.1g
$1019.0 2025-03-15

Additional information on Butanoic acid, 4,4,4-trifluoro-3-(methylamino)-, methyl ester

Comprehensive Analysis of Butanoic acid, 4,4,4-trifluoro-3-(methylamino)-, methyl ester (CAS No. 2109697-04-1)

The chemical compound Butanoic acid, 4,4,4-trifluoro-3-(methylamino)-, methyl ester (CAS No. 2109697-04-1) has garnered significant attention in recent years due to its unique structural properties and potential applications in various industries. This ester derivative, characterized by its trifluoromethyl and methylamino functional groups, is a subject of interest for researchers exploring novel synthetic pathways and bioactive molecules. Its CAS number 2109697-04-1 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance.

One of the key reasons for the growing popularity of Butanoic acid, 4,4,4-trifluoro-3-(methylamino)-, methyl ester is its relevance in pharmaceutical and agrochemical research. The presence of fluorine atoms in its structure enhances its metabolic stability and bioavailability, making it a promising candidate for drug development. Recent studies have highlighted its potential as a building block for fluorinated compounds, which are increasingly sought after in medicinal chemistry due to their ability to improve drug efficacy and reduce side effects.

In the context of sustainability and green chemistry, CAS No. 2109697-04-1 aligns with the industry's shift toward environmentally friendly synthetic methods. Researchers are exploring its use in catalytic reactions and solvent-free processes, addressing the demand for eco-friendly chemical synthesis. This trend resonates with global initiatives to reduce carbon footprints and minimize hazardous waste in chemical manufacturing.

Another area of interest is the compound's role in material science. The trifluoro and methyl ester groups contribute to its thermal and chemical stability, making it suitable for advanced polymer applications. Industries are investigating its incorporation into high-performance coatings and adhesives, where durability and resistance to degradation are paramount. This aligns with the surge in demand for specialty chemicals that cater to niche markets.

From a commercial perspective, the supply chain for Butanoic acid, 4,4,4-trifluoro-3-(methylamino)-, methyl ester is evolving to meet the needs of global markets. Manufacturers are optimizing production scales to ensure consistent quality and availability, while also addressing regulatory requirements. The compound's CAS registry entry provides essential data for safety assessments and compliance with international standards, such as REACH and TSCA.

In conclusion, Butanoic acid, 4,4,4-trifluoro-3-(methylamino)-, methyl ester (CAS No. 2109697-04-1) represents a versatile and innovative chemical entity with broad applicability. Its integration into cutting-edge research and industrial processes underscores its value in addressing contemporary challenges in healthcare, sustainability, and advanced materials. As scientific advancements continue, this compound is poised to play a pivotal role in shaping the future of chemical innovation.

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